molecular formula C9H18N2O B11786052 N-Methyl-2-(piperidin-2-yl)propanamide

N-Methyl-2-(piperidin-2-yl)propanamide

Cat. No.: B11786052
M. Wt: 170.25 g/mol
InChI Key: SHJGXZUOGADFJM-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-2-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-2-yl)propanamide typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 2-piperidone with methylamine, followed by acylation with propanoyl chloride . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and anhydrous conditions for the acylation step to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(piperidin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-methyl-2-piperidin-2-ylpropanamide

InChI

InChI=1S/C9H18N2O/c1-7(9(12)10-2)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,10,12)

InChI Key

SHJGXZUOGADFJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)C(=O)NC

Origin of Product

United States

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